N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c1-21(2)29(24,25)13-8-6-12(7-9-13)18(23)20-19-22(3)16-14(26-4)10-11-15(27-5)17(16)28-19/h6-11H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZHYDNXFSXPCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide” typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of appropriate thiourea derivatives with halogenated aromatic compounds under acidic or basic conditions.
Methoxylation and Methylation: Introduction of methoxy and methyl groups can be done using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.
Formation of the Benzamide Moiety: This involves the coupling of the benzothiazole derivative with a sulfonamide derivative under conditions such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, “N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide” is studied for its potential as a building block for more complex molecules and materials.
Biology
In biological research, this compound may be investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive benzothiazole derivatives.
Medicine
In medicine, it may be explored for its potential use in drug development, particularly for its antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.
Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole.
Uniqueness
“N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide” is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other benzothiazole or sulfonamide derivatives.
Biological Activity
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide is a synthetic compound belonging to the benzothiazole family, known for its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by:
- Molecular Formula : C16H16N2O3S
- Molecular Weight : Approximately 334.40 g/mol
- Functional Groups : Contains methoxy groups, a benzothiazole moiety, and a dimethylsulfamoyl group.
This unique structure suggests potential for various chemical reactivities and biological interactions.
This compound exhibits several biological activities:
- Antimicrobial Activity : Studies indicate that benzothiazole derivatives can inhibit the growth of various bacterial strains and fungi. The presence of the benzothiazole ring enhances its interaction with microbial targets.
- Anticancer Properties : Preliminary research suggests that this compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival.
- Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways relevant to disease states.
Research Findings
Recent studies have highlighted the biological activity of similar compounds within the benzothiazole class:
Case Study 1: Anticancer Activity
In a recent study evaluating the anticancer properties of benzothiazole derivatives, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of this compound against common pathogens. The findings demonstrated effective inhibition of bacterial growth at low concentrations, indicating its promise as a lead compound for developing new antimicrobial agents.
Q & A
Q. What are the recommended synthetic pathways for preparing N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide?
- Methodological Answer : The synthesis typically involves coupling a benzothiazole precursor with a sulfamoylbenzamide derivative. Key steps include:
Amidation : Reacting 4-(dimethylsulfamoyl)benzoyl chloride with the benzothiazole intermediate under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base).
Cyclization : Optimizing temperature (60–80°C) and solvent (DMF or THF) to form the 2,3-dihydro-1,3-benzothiazole core.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .
Q. Critical Parameters :
- Solvent polarity affects reaction rates and byproduct formation.
- Excess acyl chloride may lead to over-substitution; stoichiometry must be tightly controlled.
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer : A combination of analytical techniques is employed:
Advanced Research Questions
Q. How do substituents on the benzothiazole and sulfamoyl groups influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs:
| Substituent | Biological Activity | Key Finding |
|---|---|---|
| 4,7-Dimethoxy | Enhanced solubility | IC50 reduction by 30% in kinase assays vs. non-methoxy analogs . |
| Dimethylsulfamoyl | Improved metabolic stability | 2-fold longer half-life in hepatic microsomes compared to ethylsulfamoyl derivatives . |
Q. Experimental Design :
- Synthesize analogs with systematic substitutions (e.g., methoxy → ethoxy, methyl → propyl).
- Test in vitro assays (e.g., enzyme inhibition, cytotoxicity) and use molecular docking (AutoDock Vina) to correlate activity with binding affinity .
Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structure refinement?
- Methodological Answer : Common challenges and solutions include:
- Disordered Methoxy Groups : Apply geometric restraints in SHELXL to refine occupancy ratios .
- Twinning : Use the ROTAX algorithm in WinGX to deconvolute overlapping reflections .
- Hydrogen Bonding Ambiguities : Validate via graph-set analysis (Etter’s rules) to distinguish D(2)2 and R(4)4 motifs .
Case Study :
A 2023 study resolved twinning in a related benzothiazole derivative by collecting data at 100 K (vs. 298 K), reducing R-factor from 0.12 to 0.08 .
Q. What computational strategies predict intermolecular interactions for co-crystallization with target proteins?
- Methodological Answer : A hybrid approach is recommended:
Molecular Dynamics (MD) : Simulate ligand-protein binding using AMBER or GROMACS; prioritize poses with RMSD < 2.0 Å.
Quantum Mechanics (QM) : Calculate partial charges (DFT/B3LYP) to refine electrostatic interactions.
Validation : Compare predicted vs. experimental hydrogen-bond distances (e.g., N–H···O < 3.0 Å) .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental LogP values?
- Methodological Answer : Discrepancies often arise from solvent effects or protonation state assumptions.
- Step 1 : Re-measure LogP via shake-flask method (octanol/water) at pH 7.4.
- Step 2 : Compare with computational tools (e.g., MarvinSketch, ChemAxon). Adjust parameters to account for tautomeric forms .
- Example : A 2024 study found a 0.5-unit deviation due to unaccounted zwitterionic forms; recalibration with pKa corrections resolved the issue .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
